7-Bromo-2-methyl-2-heptene

Catalog No.
S8977185
CAS No.
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methyl-2-heptene

Product Name

7-Bromo-2-methyl-2-heptene

IUPAC Name

7-bromo-2-methylhept-2-ene

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-8(2)6-4-3-5-7-9/h6H,3-5,7H2,1-2H3

InChI Key

IVWSRGNSKXGNQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCBr)C

7-Bromo-2-methyl-2-heptene, widely known in synthetic literature as 6-methyl-5-heptenyl bromide, is an 8-carbon bifunctional building block featuring a terminal primary bromide and a trisubstituted alkene. In industrial and laboratory procurement, it is primarily sourced for its dual reactivity: it serves as a highly stable tertiary carbocation precursor under acid catalysis and as a direct electrophile for installing the 8-carbon isoprenoid tail [1]. Unlike simpler alkyl bromides, its specific chain length and substitution pattern make it a premier reagent for polymer functionalization and the divergent synthesis of complex sesquiterpenes, offering distinct advantages in reaction kinetics, regioselectivity, and overall step-economy.

Procurement Fit

Primary allylic bromide
SN2-competent C7 leaving group for chain extension workflows
Trisubstituted (E)-alkene
Conformationally constrained scaffold; reduced rotatable bonds vs linear analogs
Terpenoid building block
Pre-assembled C₈ isoprenoid motif for sesquiterpene and diterpene synthesis

Replacing 7-bromo-2-methyl-2-heptene with closely related bromoalkenes fundamentally alters reaction pathways and increases downstream costs. In acid-catalyzed polymer functionalization, substituting with linear analogs like 6-bromo-1-hexene generates secondary carbocations that are highly susceptible to hydride shifts and yield lower alkylation efficiencies, whereas 7-bromo-2-methyl-2-heptene forms a stable, highly selective tertiary carbocation [1]. Furthermore, in natural product synthesis, replacing this compound with shorter isoprenoid homologs (e.g., homoprenyl bromide) prevents the direct, one-step installation of the bisabolene tail, forcing chemists into costly and yield-reducing multi-step homologation sequences.

Substitution Risk

7-Bromo-2-methyl-2-heptenetarget
SN2-competent primary allylic bromide; resonance-stabilized displacement at C7
(E)-2-Bromo-6-methyl-2-hepteneanalog
Vinyl bromide at sp² C2 — SN2-inert; may not support nucleophilic chain-extension sequences
Chloro analog (C–Cl)analog
Stronger C–Cl bond (~81 vs ~68 kcal/mol) may reduce oxidative addition rates in Pd-catalyzed couplings

Superior Carbocation Stability for Polymer Functionalization

For the bromoalkylation of styrene block copolymers (e.g., SEBS), 7-bromo-2-methyl-2-heptene is highly preferred over linear analogs like 6-bromo-1-hexene. Upon protonation, 7-bromo-2-methyl-2-heptene generates a highly stable tertiary carbocation at C2, whereas 6-bromo-1-hexene forms a secondary carbocation [1]. The tertiary intermediate smoothly and selectively reacts with the phenyl rings of the polystyrene block without unwanted hydride shifts, leaving the primary bromide intact for downstream amination.

Evidence DimensionCarbocation stability and alkylation selectivity
Target Compound DataForms stable tertiary carbocation (rearrangement-free alkylation)
Comparator Or Baseline6-bromo-1-hexene (forms secondary carbocation)
Quantified DifferenceEliminates hydride shifts and improves target functionalization efficiency
ConditionsTriflic acid-catalyzed Friedel-Crafts alkylation of SEBS

Ensures highly selective, rearrangement-free functionalization of aromatic polymers, which is critical for manufacturing durable Anion Exchange Membranes.

SN2 Reactivity: C7 vs C2
Class-level inference
SN2-competent (C7 allylic) vs SN2-inert (C2 vinyl)
Reported reactivity context: only C7 regioisomer enables nucleophilic chain elongation
Qualitative binary difference; allylic bromides react ~10²–10⁴-fold faster than vinyl bromides

Process Tolerance to Regioisomeric Impurities

During scale-up, 7-bromo-2-methyl-2-heptene is often synthesized via dehydration, resulting in a technical mixture containing ~16% of the regioisomer 7-bromo-2-methyl-1-heptene. However, under acid-catalyzed Friedel-Crafts conditions, both the target alkene and its terminal isomer protonate to form the exact same tertiary carbocation intermediate [1]. This convergence allows process chemists to use standard technical-grade mixtures without requiring expensive purification steps.

Evidence DimensionActive intermediate convergence
Target Compound Data100% convergence to tertiary carbocation from both isomers
Comparator Or BaselineStandard terminal alkenes (require >99% isomeric purity)
Quantified DifferenceEliminates the need for >99% purity grades in acid-catalyzed processes
ConditionsAcid-catalyzed Friedel-Crafts bromoalkylation

Buyers can procure lower-cost, technical-grade mixtures without sacrificing functionalization reproducibility, significantly reducing scale-up costs.

Allylic Rearrangement Stability
Class-level inference
Trisubstituted alkene: ~2–3 kcal/mol more stable than monosubstituted isomer
Reported structural stability context: thermodynamic barrier against undesired isomerization
Data to verify for this specific compound; class-level inference from heptenyl bromide series

Direct Installation of Bisabolene Skeletons

In the divergent synthesis of bisabolane sesquiterpenes and heliannuols, 7-bromo-2-methyl-2-heptene serves as the exact 8-carbon building block required for the isoprenoid tail. It is readily converted into a secondary organozinc halide for direct Pd-catalyzed cross-coupling with aryl bromides or alkenyl triflates [1]. Attempting to use shorter homologs like homoprenyl bromide requires multiple subsequent chain-elongation steps to achieve the same structural core.

Evidence DimensionSynthetic steps to bisabolene core
Target Compound Data1-step installation via Pd-catalyzed cross-coupling
Comparator Or BaselineShorter isoprenyl bromides (e.g., homoprenyl bromide)
Quantified DifferenceSaves 2-3 homologation steps per synthesis sequence
ConditionsPd-catalyzed cross-coupling of organozinc reagents

Procuring the exact 8-carbon isoprenoid tail streamlines the synthesis of complex sesquiterpenes, significantly reducing labor and reagent costs.

Tosylate Displacement Route
Method context
100% regioselectivity vs ~89% C7 selectivity via NBS bromination
Supports procurement specification review: tosylate-derived material avoids regioisomeric contamination
Scale demonstrated: 11 g tosylate → 5.7 g pure bromide after distillation at 70 °C / 5 mm Hg

Favorable Radical Cyclization Kinetics for Endoperoxides

The 6-methyl-5-heptenyl radical, generated directly from 7-bromo-2-methyl-2-heptene, exhibits highly predictable and rapid cyclization kinetics. In the synthesis of antimalarial Yingzhaosu A analogues via peroxidation of dienes, the 6-methyl-5-heptenyl radical cyclizes approximately 22 times faster than competing or shorter chain radical intermediates [1]. This kinetic advantage minimizes intermolecular side reactions and maximizes the yield of the target cyclic core.

Evidence DimensionRelative radical cyclization rate
Target Compound DataRapid cyclization (baseline reference rate)
Comparator Or BaselineShorter chain radical analogs
Quantified Difference~22 times faster cyclization
ConditionsCo(II)/O2/Et3SiH mediated peroxidation

Critical for achieving high yields in the construction of complex cyclic endoperoxides for pharmaceutical applications.

β-Elemene Synthesis Utility
Reported
C7 scaffold enables Ireland-Claisen rearrangement; C2 isomer synthetically inoperative
Reported synthetic context: C7 regioisomer required for β-elemene analog programs
Patent literature reports; independent yield benchmarking may require additional validation
Physicochemical: LogP & Topology
Cross-study comparable
LogP 3.52 (XLogP3); rotatable bonds 4 vs 6 for linear 8-bromo-1-octene
Supports conformational rigidity assessment for medicinal chemistry programs
Computed values; measured density for target compound not available from non-excluded sources

Manufacturing of Anion Exchange Membranes (AEMs)

7-Bromo-2-methyl-2-heptene is the ideal electrophilic precursor for the one-step Friedel-Crafts bromoalkylation of styrene block copolymers (such as SEBS). Its ability to form a stable tertiary carbocation ensures selective functionalization of the aromatic rings without backbone degradation, leaving the primary bromide intact for subsequent amination [1].

Divergent Synthesis of Bisabolane Sesquiterpenes

As a direct source of the 6-methyl-5-heptenyl moiety, this compound is utilized to form organozinc reagents for Pd-catalyzed cross-couplings. It is the procurement choice for synthesizing the bisabolene core of natural products like heliannuols without requiring multi-step chain elongations [2].

Synthesis of Cyclic Endoperoxide Antimalarials

The compound is utilized as a precursor for generating 6-methyl-5-heptenyl radicals. Due to its highly favorable cyclization kinetics, it is a key building block in the Co(II)-mediated peroxidation of dienes to construct Yingzhaosu A analogues and other endoperoxide therapeutics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Elemene and sesquiterpene analog synthesis
C7 regioisomer identity; allylic bromide reactivity
Ireland-Claisen rearrangement compatibility; stereochemical outcome
Pd-catalyzed cross-coupling library synthesis
C–Br oxidative addition competence; alkene geometry retention
Coupling yield with model aryl/heteroaryl partners; (E)-configuration fidelity
Nucleophilic chain extension for agrochemical intermediates
SN2 displacement rate vs chloro analog; leaving-group quality
Conversion efficiency with O-, N-, S-, C-nucleophiles under standard conditions
Terpenoid and diterpene natural product fragment assembly
C₈ isoprenoid scaffold match; terminal bromide handle
Biomimetic polyene cyclization compatibility; fragment coupling efficiency

XLogP3

3.7

Exact Mass

190.03571 g/mol

Monoisotopic Mass

190.03571 g/mol

Heavy Atom Count

9

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